REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]2[CH2:6]S[CH2:8][C:4]=2[CH:3]=1.O[O:12][S:13]([O-:15])=O.[K+].S(=O)(O)[O-].[Na+].C([O-])(O)=O.[Na+]>CO>[Br:1][C:2]1[CH:10]=[CH:9][C:5]2[CH2:6][S:13](=[O:15])(=[O:12])[CH2:8][C:4]=2[CH:3]=1 |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
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BrC1=CC2=C(CSC2)C=C1
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10.7 g
|
Type
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reactant
|
Smiles
|
OOS(=O)[O-].[K+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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S([O-])(O)=O.[Na+]
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Name
|
|
Quantity
|
200 mL
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Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
Stir the reaction mixture for 2 hours at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
Stir the reaction mixture for 10 minutes
|
Duration
|
10 min
|
Type
|
EXTRACTION
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Details
|
Extract the aqueous layer with CH2Cl2 (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combine the organic layers and dry with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
purify by flash column chromatography (silica gel, 0-5% MeOH/CH2Cl2)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(CS(C2)(=O)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 930 mg | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |